molecular formula C11H19NO3 B1477912 Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262407-85-1

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B1477912
CAS No.: 1262407-85-1
M. Wt: 213.27 g/mol
InChI Key: JIDGHBGXDMQQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a sophisticated spirocyclic proline analogue serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is part of the 5-azaspiro[2.4]heptane family, a class of structures highly valued for introducing conformational restraint into peptide chains and small molecules, which is a critical strategy for enhancing biological activity and optimizing pharmacokinetic properties . The spirocyclic scaffold, featuring a cyclopropane ring fused to an azetidine or pyrrolidine system, imposes specific three-dimensional geometries that can lead to improved target selectivity and binding affinity. The primary research application of this hydroxy-functionalized derivative is as a key synthetic intermediate in the development of potent therapeutic agents. Related 5-azaspiro[2.4]heptane carboxylates have been identified as crucial precursors in the industrial synthesis of leading antiviral medications, such as Ledipasvir, a non-structural protein 5A (NS5A) inhibitor used to treat Hepatitis C Virus (HCV) infections . The structural uniqueness of this scaffold makes it a compelling subject for investigating new antibiotics and other bioactive compounds, particularly in the fight against drug-resistant bacterial strains . For research purposes, this compound provides a chiral, functionalized platform for further chemical elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGHBGXDMQQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 1262407-85-1, is a spirocyclic compound characterized by a unique structural configuration that includes a spiro junction between a seven-membered and a four-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets and pathways.

PropertyValue
Molecular Formula C11_{11}H19_{19}N O3_{3}
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
CAS Number 1262407-85-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amino group in its structure can form hydrogen bonds, enhancing its interaction with biological targets. This compound may modulate enzymatic activities and receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in studies involving cell lines exposed to oxidative agents like tert-butyl hydroperoxide (tBHP) .
  • Neuroprotective Effects : In vitro studies have suggested that compounds structurally related to this compound can protect neuronal cells from apoptosis induced by oxidative stress . The underlying mechanisms often involve the activation of signaling pathways such as ERK/MAPK and PI3K/Akt.
  • Potential Therapeutic Applications : As a building block in medicinal chemistry, this compound can be synthesized into derivatives that may have therapeutic applications in treating neurodegenerative diseases and other conditions associated with oxidative damage.

Study on Neuroprotection

A study investigated the protective effects of spirocyclic compounds against tBHP-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that these compounds could significantly reduce cell death by modulating apoptotic pathways, suggesting their potential use in neuroprotective therapies .

Antioxidative Properties

Another research focused on the antioxidative effects of related compounds on HepG2 cells exposed to tBHP. The study demonstrated that pretreatment with certain spirocyclic compounds could restore mitochondrial function and reduce markers of oxidative stress, highlighting their therapeutic potential in hepatic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Storage Applications
This compound - C₁₁H₁₉NO₃ 7-OH ~213.3 (estimated) Room temperature Intermediate for hydroxyl-directed derivatization
tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 301226-25-5 C₁₀H₁₇NO₃ 1-oxa (ether) 199.25 -20°C (freeze) Synthesis of spirocyclic dihydrobenzooxazines
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate 1638744-35-0 C₁₁H₂₀N₂O₂ 7-NH₂ (S-configuration) 212.29 Room temperature Protein degrader building blocks
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate 1638744-92-9 C₁₁H₂₀N₂O₂ 7-NH₂ (R-configuration) 212.29 Room temperature Chiral intermediates in enantioselective synthesis
tert-butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate 2306274-89-3 C₁₂H₂₂N₂O₂ 7-NHCH₃ 226.3 Room temperature Alkylating agent for amine-functionalized scaffolds
tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate 2137704-05-1 C₁₂H₁₉NO₃ 7-CHO 225.29 Room temperature Aldehyde-mediated cross-coupling reactions
benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate 400841-18-1 C₁₄H₁₈N₂O₂ 5-benzyl, 7-NH₂ 246.31 Room temperature Medicinal chemistry (e.g., protease inhibitors)

Key Findings:

Functional Group Influence: Hydroxyl (7-OH): Enhances hydrogen-bonding capacity, making the compound suitable for polar interactions in drug-receptor binding . Amino (7-NH₂): Increases nucleophilicity, enabling participation in amide coupling or urea formation. Enantiomeric forms (7S/7R) are critical for chiral drug synthesis . 1-Oxa: Introduces an ether linkage, reducing basicity while improving metabolic stability in spirocyclic scaffolds .

Molecular Weight and Solubility: Compounds with bulkier substituents (e.g., benzyl) exhibit higher molecular weights (~246 g/mol) and lower aqueous solubility, favoring lipid-based formulations . Amino derivatives (212–226 g/mol) generally have better solubility in polar aprotic solvents like DMF or DMSO .

Storage Stability :

  • The 1-oxa analog requires freezing (-20°C) due to hydrolytic sensitivity of the ether moiety, whereas carbamate-protected derivatives (e.g., tert-butyl) are stable at room temperature .

Applications: Hydroxyl and Amino Derivatives: Widely used in PROTAC (Proteolysis-Targeting Chimeras) development due to their ability to engage E3 ligases . Formyl and Benzyl Derivatives: Serve as intermediates for click chemistry or peptide mimetics .

Q & A

Q. What are the recommended storage conditions for Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate to ensure stability?

Methodological Answer: To preserve stability, store the compound at -80°C for up to 6 months or -20°C for up to 1 month in aliquoted solutions to avoid freeze-thaw degradation. Use anhydrous DMSO as the primary solvent, and ensure solutions are clarified via sonication (37°C) or vortexing before storage .

Q. How can researchers confirm the purity of this compound after synthesis?

Methodological Answer: Purity assessment should combine:

  • HPLC (C18 column, acetonitrile/water gradient) to quantify organic impurities.
  • 1H/13C NMR (in CDCl3 or DMSO-d6) to verify structural integrity and detect residual solvents.
  • Mass spectrometry (HRMS) for molecular ion confirmation. Certificates of Analysis (COA) from suppliers typically report >97% purity via these methods .

Q. What are the common solvents and techniques recommended for dissolving this compound in experimental settings?

Methodological Answer:

  • Primary solvent: DMSO (warm to 37°C and sonicate for 10–15 minutes).
  • Alternative solvents: Ethanol or methanol, though solubility may require higher concentrations (e.g., 10–20 mM). For in vivo studies, prepare a DMSO/PEG300/Tween 80/saline emulsion (e.g., 5% DMSO, 40% PEG300, 2% Tween 80, 53% saline) to maintain solubility and biocompatibility .

Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure of this compound?

Methodological Answer:

  • X-ray crystallography (using SHELXL/SHELXTL software) resolves spirocyclic conformation and hydrogen-bonding networks .
  • 2D NMR (COSY, HSQC, HMBC) assigns cyclopropane and azaspiro ring protons/carbons.
  • IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. What methodological approaches are effective for resolving contradictory data in the stereochemical analysis of this compound derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve ambiguous NOE or chiral HPLC data .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by correlating experimental and computed spectra.
  • Dynamic NMR : Detects atropisomerism or ring-flipping in spirocyclic systems (e.g., variable-temperature 1H NMR) .

Q. How can researchers optimize enantioselective synthesis routes for this compound to achieve high ee values?

Methodological Answer:

  • Catalytic asymmetric hydrogenation : Use [RuCl(benzene)(S)-SunPhos]Cl to hydrogenate protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates (98.7% ee achieved in related azaspiro systems) .
  • Chiral auxiliary strategies : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during cyclopropanation .

Q. What strategies are employed to address low yields in the cyclopropane ring formation during synthesis?

Methodological Answer:

  • Optimize reaction conditions : Use Rh(II) or Cu(I) catalysts (e.g., Rh2(OAc)4) for carbene transfer to olefins.
  • Solvent selection : Dichloromethane or THF improves cyclopropanation efficiency.
  • Temperature control : Maintain -20°C to 0°C to minimize side reactions .

Q. How do researchers mitigate racemization risks during functionalization of the azaspiro[2.4]heptane core?

Methodological Answer:

  • Low-temperature reactions : Perform acylations or alkylations at 0–4°C.
  • Steric hindrance : Use bulky protecting groups (e.g., Boc) to shield chiral centers.
  • In situ monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

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